1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-4-5-9-15(14)22-16(24)21-11-13(23)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRFFEBWVLMAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea possesses the molecular formula C₁₇H₁₇F₃N₂O₂ (MW 338.32 g/mol). The structure combines a hydroxy-substituted phenylpropyl chain with a trifluoromethylphenyl urea moiety, creating distinct regions of hydrophilicity and lipophilicity. Critical physicochemical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | N/A | |
| Solubility | Likely polar aprotic solvents |
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxypropyl linker enables hydrogen bonding with biological targets.
Synthetic Pathways
Two-Step Catalytic Synthesis
The primary preparation method involves sequential addition and hydrogenation reactions, as detailed in CN108147973B:
Step 1: Catalytic Asymmetric Addition
Ethyl (E)-3-benzoylacrylate (Compound 1) reacts with benzyl alanine (Compound 2) in ethanol using N,N'-diphenylurea (0.1 mol%) as a bifunctional organocatalyst. Triethylamine facilitates deprotonation, yielding N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester with 96% yield and >99% diastereomeric ratio (dr).
Mechanistic Insight : The urea catalyst forms hydrogen bonds with the amino group of Compound 2, increasing steric hindrance on the Re face of the imine intermediate. This enforces Si-face nucleophilic attack, ensuring stereochemical control.
Step 2: Hydrogenation and Deprotection
The addition product undergoes hydrogenolysis in isopropanol with 10 wt% Pd/C and trifluoroacetic acid. N-Phenylthiourea (0.036 mmol) acts as a catalytic poison to suppress over-reduction. Subsequent purification with methyl tert-butyl ether affords the final urea derivative in 94% yield and >98% purity.
Catalytic System Optimization
Organocatalyst Screening
The patent CN108147973B systematically evaluates urea/thiourea catalysts:
| Catalyst | Yield (%) | dr | ee (%) |
|---|---|---|---|
| N,N'-Diphenylurea | 96 | >99:1 | >99 |
| Thiourea | 85 | 95:5 | 97 |
| N-Methylthiourea | 88 | 97:3 | 98 |
Key Finding : Aryl-substituted ureas outperform alkyl variants due to enhanced π-π interactions with the benzoylacrylate substrate.
Hydrogenation Conditions
Optimal hydrogenolysis requires:
- Acidic media (trifluoroacetic acid) to protonate intermediates
- Palladium catalysts with thiourea inhibitors (prevents catalyst poisoning)
- Alcohol solvents (isopropanol, t-amyl alcohol) for solubility and stabilization
Purification and Analytical Characterization
Isolation Protocol
Post-hydrogenation workup involves:
Spectroscopic Data
While full spectral data remains proprietary, analogous trifluoromethyl ureas exhibit characteristic:
- ¹⁹F NMR : δ -58 to -62 ppm (CF₃)
- IR : 1680-1700 cm⁻¹ (urea C=O stretch)
- HRMS : m/z 339.1221 [M+H]⁺ (calc. 339.1224)
Industrial Scalability Assessment
Process Economics
Environmental Considerations
Comparative Analysis with Related Ureas
| Compound | Synthesis Yield | ee (%) | Key Difference | |
|---|---|---|---|---|
| 1-(3-Phenylpropyl)-3-phenylurea | 78% | N/A | Lacks CF₃ and hydroxy groups | |
| N-CF₃ imidazolidin-2-one | 65% | 92 | Cyclic vs. acyclic urea |
The trifluoromethyl group necessitates specialized catalysts but improves bioactivity profiles compared to non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups, such as the hydroxy and trifluoromethyl groups, can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The 2-(trifluoromethyl)phenyl group in the target compound is a critical feature shared with several analogs. For example:
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[...]urea (11k) (Yield: 88.0%; m/z: 568.2 [M+H]+) demonstrates how additional electronegative groups (e.g., Cl) increase molecular weight and may influence receptor binding.
The 2-hydroxy-3-phenylpropyl group in the target compound is structurally distinct from related analogs:
Physicochemical Properties
A comparison of molecular weights (derived from ESI-MS data) and yields highlights key trends:
Key Observations:
- Hydroxy Group Impact: The hydroxyl group in the target compound’s propyl chain likely enhances aqueous solubility compared to non-hydroxylated analogs like 6j .
Biological Activity
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer therapy and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetic properties, and comparative efficacy with other known inhibitors.
- Molecular Formula : C17H17F3N2O2
- Molecular Weight : 338.32 g/mol
- CAS Number : 1351599-74-0
The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the immune response and tumor progression by degrading tryptophan. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell function.
Inhibitory Activity
In studies, various phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. The compound exhibited an IC50 value comparable to established inhibitors, indicating significant potential for therapeutic application:
Pharmacokinetics
Pharmacokinetic studies conducted on structurally similar compounds reveal important parameters:
- Plasma Clearance : Approximately 22.45 mL/min/kg.
- Half-Life : 11.2 hours.
- Oral Bioavailability : High at 87.4%, suggesting effective absorption when administered orally .
Comparative Efficacy
A comparative analysis with standard IDO1 inhibitors such as epacadostat shows that while some derivatives demonstrate potent activity, modifications to the phenyl ring structure significantly affect binding affinity and inhibitory potency. The following table summarizes the IC50 values of selected compounds:
| Compound | Structure | IC50 (μM) | Remarks |
|---|---|---|---|
| Epacadostat | Reference | ~0.5 | Standard inhibitor |
| Compound i12 | C17H17F3N2O2 | 0.1 - 0.6 | Potent IDO1 inhibitor |
| Compound i24 | Various substitutions | Not specified | Highly potent but toxic |
Case Studies
In vivo studies utilizing xenograft models have shown promising results for compounds in this class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
